molecular formula C20H26N4OS B11269286 N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11269286
M. Wt: 370.5 g/mol
InChI Key: CUQUWTOUOGQFFB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the pyridazine ring, and the thiophene ring. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyridazine Ring: This often involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Formation of the Thiophene Ring: This can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridazine ring can yield dihydropyridazines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest potential as a therapeutic agent, particularly in the treatment of diseases involving protein kinases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as protein kinases. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-1-ethyl-6-thiophen-2-yl-4-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a pyrazolo[3,4-b]pyridine ring instead of a pyridazine ring.

    N-Cyclohexyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide: Similar structure but with a methoxyphenyl group instead of a thiophene ring.

Uniqueness

N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential bioactivity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H26N4OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-cyclohexyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H26N4OS/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h4,7-9,14-16H,1-3,5-6,10-13H2,(H,21,25)

InChI Key

CUQUWTOUOGQFFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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